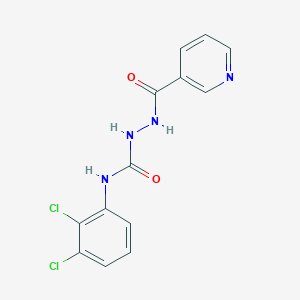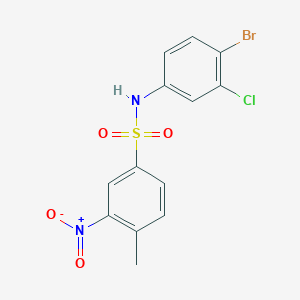
N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide
説明
N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide, also known as DMTBC, is a hydrazinecarboxamide derivative that has gained significant attention in the scientific community for its potential use in cancer research. DMTBC has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to possess antioxidant and anti-inflammatory properties. It has also been shown to reduce the levels of certain enzymes that are associated with inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is its specificity towards cancer cells. It has been shown to be less toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide research. One area of interest is the development of new cancer therapies that utilize N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. Researchers are also exploring the use of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide in combination with other drugs to enhance its anti-cancer properties. Additionally, more research is needed to understand the long-term effects of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide on the body and to develop more efficient synthesis methods. Overall, N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is a promising compound that has the potential to revolutionize cancer research and treatment.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been the subject of numerous studies in cancer research. It has been shown to possess anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has also been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. The potential applications of N-(2,4-dimethoxyphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide in cancer research are vast, and it is an area of active research.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O7/c1-6-30-18-11-14(12-19(31-7-2)20(18)32-8-3)21(26)24-25-22(27)23-16-10-9-15(28-4)13-17(16)29-5/h9-13H,6-8H2,1-5H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZJFLDPUJGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4113614.png)

![N-(2,3-dichlorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4113628.png)


![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
![N~2~-(4-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113645.png)
![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)
![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4113659.png)
![7-fluoro-1-(4-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113669.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4113679.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B4113697.png)
